Benthiavalicarb isopropyl

Catalog No.
S520778
CAS No.
177406-68-7
M.F
C18H24FN3O3S
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benthiavalicarb isopropyl

CAS Number

177406-68-7

Product Name

Benthiavalicarb isopropyl

IUPAC Name

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C18H24FN3O3S

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1

InChI Key

USRKFGIXLGKMKU-ABAIWWIYSA-N

SMILES

Array

solubility

In water (20 °C), 10.96 mg/L at pH 5; 13.14 mg/L at unadjusted pH; 12.76 mg/L at pH 9

Synonyms

Benthiavalicarb isopropyl; Benthiavalicarb-isopropyl;

The exact mass of the compound Benthiavalicarb-isopropyl is 381.15 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Benthiavalicarb-isopropyl (CAS 177406-68-7) is a highly active valinamide carbamate compound primarily utilized as a targeted oomyceticide. It operates via the inhibition of cellulose synthase (CesA3), disrupting cell wall biosynthesis in pathogenic oomycetes [1]. From a procurement and formulation perspective, it is characterized by a moderate aqueous solubility of 13.14 mg/L at 20°C and an exceptionally low vapor pressure of <3.0 × 10^-4 Pa at 25°C [2]. These physicochemical baselines make it highly processable for solid-state formulations, particularly water-dispersible granules (WG) and flowable concentrates, ensuring long-term shelf stability and minimal evaporative loss during field deployment [2].

Generic substitution of benthiavalicarb-isopropyl with older systemic agents like metalaxyl or broad-spectrum contact protectants like mancozeb fundamentally compromises application efficacy. Substituting with metalaxyl fails in agricultural zones with established phenylamide-resistant strains, as benthiavalicarb-isopropyl relies on a distinct biochemical target (CesA3) unaffected by RNA polymerase mutations [1]. Furthermore, replacing it with contact fungicides eliminates critical translaminar and acropetal systemic mobility, which is necessary for curative action and the protection of newly formed plant tissues post-application [2]. Even within the carboxylic acid amide (CAA) class, substituting with dimethomorph or iprovalicarb alters the dose-response profile, as benthiavalicarb-isopropyl achieves field efficacy at substantially lower active ingredient rates (25–75 g a.i./ha), directly impacting the volume of raw material required for commercial formulations [1].

Ultra-Low Dose Field Efficacy vs. Conventional Protectants

When evaluating active ingredient requirements for commercial formulations, benthiavalicarb-isopropyl demonstrates a vastly superior potency profile compared to conventional contact protectants. Field trials indicate that benthiavalicarb-isopropyl effectively controls late blight at application rates of 25–75 g a.i./ha [1]. In stark contrast, standard protectants like mancozeb require application rates exceeding 1000–1400 g a.i./ha to achieve comparable disease suppression[2]. This order-of-magnitude difference in required active ingredient drastically reduces the bulk mass needed for procurement, lowering transportation, storage, and formulation costs.

Evidence DimensionEffective field application rate
Target Compound Data25–75 g a.i./ha
Comparator Or BaselineMancozeb (>1000 g a.i./ha)
Quantified Difference>13-fold reduction in active ingredient requirement
ConditionsField trials against Phytophthora infestans

Procurement of this high-potency active ingredient significantly reduces the bulk volume required for manufacturing, optimizing supply chain logistics and formulation footprint.

Systemic Root-to-Shoot Protection Duration

Benthiavalicarb-isopropyl exhibits exceptional systemic mobility, allowing for versatile application methods that are impossible with non-systemic alternatives. In controlled growth chamber studies, a single root application of benthiavalicarb-isopropyl at just 1 mg a.i. per plant provided complete, prolonged systemic protection against foliar downy mildew and late blight for up to four weeks[1]. Contact fungicides like chlorothalonil or mancozeb provide zero acropetal systemic protection and require repeated foliar applications to protect new growth [1].

Evidence DimensionDuration of systemic foliar protection from root application
Target Compound DataUp to 4 weeks of complete protection
Comparator Or BaselineContact fungicides (0 weeks systemic protection)
Quantified Difference4-week extension of systemic efficacy
Conditions1 mg a.i./plant root treatment in nursery multi-cell trays

Enables the development of high-value nursery root-drench formulations that reduce the frequency of field spraying.

Efficacy Against Phenylamide-Resistant Strains

The procurement of benthiavalicarb-isopropyl is highly justified in markets where target pathogens have developed resistance to legacy chemistries. In vitro and greenhouse efficacy tests demonstrate that benthiavalicarb-isopropyl strongly inhibits mycelial growth and sporulation of both metalaxyl-sensitive and metalaxyl-resistant strains of Phytophthora infestans [1]. Because it targets cellulose synthase (CesA3) rather than RNA polymerase, it bypasses the resistance mechanisms that render metalaxyl ineffective, maintaining baseline EC50 values against resistant phenotypes [1].

Evidence DimensionEfficacy against resistant strains
Target Compound DataHighly active against metalaxyl-resistant strains
Comparator Or BaselineMetalaxyl (Mefenoxam) (Loss of efficacy / high EC50)
Quantified DifferenceComplete restoration of control against resistant phenotypes
ConditionsIn vitro and greenhouse trials on Phytophthora infestans

Essential for formulators designing products for agricultural regions with documented phenylamide resistance.

Physicochemical Stability and Low Volatility

Benthiavalicarb-isopropyl possesses ideal physical properties for solid-state formulations, notably a very low vapor pressure of <3.0 × 10^-4 Pa at 25°C (estimated at 5.38 × 10^-10 mm Hg)[1]. This renders the compound essentially non-volatile from water and soil surfaces, unlike more volatile agricultural active ingredients that suffer from evaporative loss post-application or during high-temperature processing [1]. This thermal and atmospheric stability directly supports its processability into water-dispersible granules (WG) with extended shelf life.

Evidence DimensionVapor pressure at 25°C
Target Compound Data<3.0 × 10^-4 Pa
Comparator Or BaselineVolatile agricultural active ingredients (High evaporative loss)
Quantified DifferenceNegligible volatility
ConditionsStandard atmospheric pressure at 25°C

Guarantees active ingredient retention during the manufacturing of solid formulations and minimizes field losses due to volatilization.

Formulation of Anti-Resistance Combination Fungicides

Directly leveraging its efficacy against metalaxyl-resistant strains, benthiavalicarb-isopropyl is an ideal co-formulant with multi-site protectants (e.g., mancozeb) or novel chemistries (e.g., oxathiapiprolin) to create robust resistance-management products [1].

Manufacturing of Low-Dose Water-Dispersible Granules (WG)

Due to its ultra-low field application rate (25–75 g a.i./ha) and low vapor pressure, it is highly suited for the production of concentrated, low-bulk WG products that reduce packaging and transport costs [2].

Development of Systemic Nursery Root-Drench Treatments

Capitalizing on its exceptional acropetal mobility, the compound can be formulated into specialized root treatments that provide up to four weeks of systemic protection for young plants prior to field transplantation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [HSDB]

Color/Form

White powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

381.15224097 Da

Monoisotopic Mass

381.15224097 Da

Heavy Atom Count

26

Density

1.25 g/cu cm at 20.5 °C

Appearance

Solid powder

Melting Point

167 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AJ55PMS5IT

Mechanism of Action

/Target Species/ Its mode of action is through the inhibition of phospholipid biosynthesis.
Mechanism Study of Thyroid Tumors in Rats. 12 male Fisher rats/sex/dose were fed KIF- 230 in their diets at concentrations of 0, 13.3, or 661.4 mg/kg/day for 14 days. The data indicated that the administration of KIF-230 in the diet at a dose of 661.4 mg/kg/day resulted in decreased serum T4 levels (11-18%) in male rats. Absolute and relative-to-body liver weights were increased (22-24%) compared to controls, and macroscopic examination revealed enlarged liver in all rats in this dose group, which is consistent with enzyme induction. TSH levels were non-significantly increased compared to controls, and T3 levels remained similar to controls. The observed increase in UDP-GT activity (16%) on T4 could cause a decrease in circulating T4 levels, resulting in increased serum TSH levels via a feedback mechanism. This mechanism could ultimately cause hyperthyroidism following a sufficient duration of exposure in rats.
Mechanism Study of Thyroid Tumors in Mice. 12 Scl:B6C3F1 male mice/dose were exposed to KIF-230 in their diet at concentrations of 0, 17.0, or 855.0 mg/kg/day for 14 days. No effects were observed on mortality, clinical observations, body weights, cumulative body weight gains, or food consumption. Increased absolute and relative liver weights were observed at 855 mg/kg/day, which is consistent with enzyme induction and the increased UDP-GT activity on T4 seen in this study. While serum T4 levels were decreased 25-29%, T3 and TSH remained similar to controls throughout the study. Typical UDP-GT inducers are known to cause hyperthyroidism by inducing TSH through a decrease in serum thyroid hormone levels; and thyroid hyperplasia is a potential mechanism for the induction of thyroid tumors. The lack of an appropriate antibody (anti-mouse TSH) could cause inaccurate measurements of TSH in the radioimmunoassay used to determine serum levels of TSH. While the mechanism is plausible, no definitive conclusions can be reached concerning this mechanistic study.

Absorption Distribution and Excretion

During a metabolism study in rats, both the low and high dose radiolabeled forms were absorbed rapidly, with nearly full recovery of radioactive label (89-100%) within 168 hours. Radioactivity was recovered primarily in the feces (62-83%) and urine (7-24%), with up to 85% recovery in 48 hours. Urinary excretion was slightly higher in females than males. Absorption was greater in the low dose group than in the high dose group, indicating incomplete absorption in the high dose group. Radiolabeled residues preferentially partitioned into plasma. In both dose groups (at all time points), the concentration of radioactivity was higher in the kidneys and liver than it was in plasma.

Metabolism Metabolites

Analysis of the metabolites in bile, urine, and feces of cannulated rats identified a total of 13 compounds, including the parent, which accounted for 43-60% of the radiolabeled dose. The metabolite profile was similar between the sexes. A total of 11 metabolites were identified in the urine, most present in concentrations <2% of the administered dose. A total of 8 metabolites were found in the bile, with the principal metabolites being isomers of hydroxylated glutathione conjugates and a glucuronide conjugate. Parent compound was not present in the urine or bile. Based upon the components identified in excreta, the metabolism of benthiavalicarb in rats primarily involves either hydroxylation of the phenyl ring followed by glucuronic acid conjugation or glutathione conjugation and hydroxylation of the phenyl ring with subsequent degradation of the glutathione moiety, resulting in a variety of metabolites present in small quantities. Cleavage and hydroxylation of the valyl side chain also occurs to a limited extent. Parent (excreted in feces only) and metabolites, M15 (urine and feces) and M18 (urine only), were also the principal components detected in plasma, liver, and kidneys.
In grapes and tomatoes, the metabolism of benthiavalicarb was minimal with parent being the only major residue in fruit and foliage (55-95% TRR). Parent was also the principal 14C-residue in potato foliage (88-90% TRR), but other minor metabolites were identified. In potatoes, the metabolism of benthiavalicarb occurs primarily via direct hydroxylation of the phenyl ring or defluorination and hydroxylation of the phenyl ring. Secondary metabolism occurs via conjugation of sugars. Chiral analysis of potato foliage extracts also indicates that there was no isomeric conversion of the active R-L isomer to other possible isomers (S-L, R-D, or S-D) ... The metabolism of benthiavalicarb is more extensive in rats than it is in grapes, tomatoes, and potatoes. In all plant species tested, metabolism of parent benthiavalicarb occurred to a very limited extent. In both plants and animals, the primary metabolic pathways are hydroxylation of the phenyl ring with subsequent conjugation with sugars or glutathione. The only metabolic pathway occurring in plants that did not occur in rats was the defluorination that occurred in potatoes.
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Benthiavalicarb-isopropyl

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

A process for producing substituted alkylamines ... or salts thereof, characterized by reacting a metal salt of a 2-aminothiophenol derivative ... with an amino acid N-carboxyanhydride ... and cyclizing the obtained product under acidic conditions. By this process, substituted alkylamines typified by 1-(2-benzothiazolyl)alkylamines and salts thereof can be produced in high yields from 2-aminothiophenol derivatives on an industrial scale while keeping excellent handling properties. Even when the intended substituted alkylamine is an optically active compound, the intended product can be produced without reducing the optical purity of the optically active starting material.

General Manufacturing Information

... The R-L stereoisomer of benthiavalicarb (KIF-230RL) is the main and pesticidally active component; however, the S-L stereoisomer (KIF-230S-L), which is not pesticidally active, is also present as a minor impurity. The benthiavalicarb products being proposed for use in the EU on grapes and tomatoes include a 15% water-dispersible granule (WDG), for use only on tomatoes, and a multiple active ingredient WDG formulation containing both benthiavalicarb (1.75%) and mancozeb (70%) for use on both grapes and tomatoes. These formulations are labeled for multiple foliar applications. There are currently no food/feed uses or tolerances for benthiavalicarb in the U.S.

Analytic Laboratory Methods

Analyte: benthiavalicarb-isopropyl; matrix: soil; procedure: high-performance liquid chromatography; quantitation limit: 0.01-0.02 mg/kg

Dates

Last modified: 08-15-2023
1: Yoshida M, Inoue K, Takahashi M. Predictive modes of action of pesticides in uterine adenocarcinoma development in rats. J Toxicol Pathol. 2015 Oct;28(4):207-16. doi: 10.1293/tox.2015-0026. Epub 2015 Aug 27. Erratum in: J Toxicol Pathol. 2016 Jan;29(1):74. PubMed PMID: 26538810; PubMed Central PMCID: PMC4604130.
2: Noguerol-Pato R, Torrado-Agrasar A, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Influence of new generation fungicides on Saccharomyces cerevisiae growth, grape must fermentation and aroma biosynthesis. Food Chem. 2014 Mar 1;146:234-41. doi: 10.1016/j.foodchem.2013.09.058. Epub 2013 Sep 19. PubMed PMID: 24176337.

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